Betamethasone succinate

Solubility enhancement Prodrug design Parenteral formulation

Betamethasone succinate is the 21-hemisuccinate ester prodrug of betamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive activity. The parent compound betamethasone is practically insoluble in water, limiting its direct parenteral use.

Molecular Formula C26H33FO8
Molecular Weight 492.5 g/mol
CAS No. 27297-42-3
Cat. No. B12742293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone succinate
CAS27297-42-3
Molecular FormulaC26H33FO8
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C
InChIInChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1
InChIKeyIEKLVCVEJCEIJD-UYXSPTSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone Succinate (CAS 27297-42-3): A Water-Soluble Corticosteroid Prodrug for Parenteral and Targeted Research Applications


Betamethasone succinate is the 21-hemisuccinate ester prodrug of betamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive activity [1]. The parent compound betamethasone is practically insoluble in water, limiting its direct parenteral use. Conjugation with succinic acid at the C-21 hydroxyl yields a water-soluble derivative that can be formulated for intravenous administration or encapsulated into liposomes for targeted delivery [2]. Upon administration, the succinate ester is enzymatically hydrolyzed by plasma and tissue esterases to liberate the pharmacologically active betamethasone, which then binds the glucocorticoid receptor (GR) to modulate gene transcription [3]. This compound serves as a critical tool in inflammation, immunology, and drug delivery research where aqueous solubility and parenteral compatibility are mandatory requirements.

Water-soluble prodrug — enables parenteral (IV/IM) and aqueous formulation workflows without organic co-solvents.
Liposomal remote loading — carboxylate moiety permits active encapsulation via calcium acetate gradients for targeted delivery research.
GR signaling probe — hydrolyzed to active betamethasone (reported GR IC50 context in section 3) for glucocorticoid receptor pathway studies.

Why Betamethasone Succinate Cannot Be Simply Substituted by Other Betamethasone Esters or Corticosteroid Prodrugs


Betamethasone succinate occupies a distinct position among corticosteroid prodrugs: its carboxylic acid ester linkage confers aqueous solubility exceeding 25 mg/mL, enabling intravenous and liposomal formulations that are unattainable with the water-insoluble parent compound [1][2]. Critically, the hydrolysis kinetics of the succinate ester differ fundamentally from the phosphate ester—betamethasone phosphate undergoes extremely rapid plasma hydrolysis (mean half-life 4.7 minutes), whereas succinate esters exhibit slower, enzyme-dependent bioconversion that can be rate-limited by esterase activity [3]. This kinetic difference has direct consequences for drug exposure profiles, peak concentrations, and duration of action. Furthermore, the carboxylate moiety of the succinate ester enables active loading into liposomes via calcium acetate gradients, achieving encapsulation efficiencies that vary significantly across different corticosteroid succinates [4]. These physicochemical and pharmacokinetic distinctions mean that substituting betamethasone succinate with betamethasone phosphate, betamethasone acetate, or another corticosteroid succinate will alter the formulation feasibility, release kinetics, and tissue distribution profile, making interchange scientifically unsound without explicit re-validation.

Phosphate ester Extremely rapid plasma hydrolysis (reported half-life ~4.7 min) produces a sharp betamethasone peak; succinate’s slower enzyme-dependent activation may shift exposure profile and duration.
Acetate / higher esters Water-insoluble; not suitable for intravenous administration. Substitution eliminates parenteral and liposomal aqueous-loading capabilities.
Other corticosteroid succinates Liposomal encapsulation efficiency varies (e.g., 80% vs. reported 95–100% for methylprednisolone/hydrocortisone succinates); release kinetics and tissue distribution may not transfer directly.

Betamethasone Succinate (CAS 27297-42-3): Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility: Succinate Ester Confers ≥25 mg/mL Solubility vs. Water-Insoluble Betamethasone Base, Enabling Parenteral Formulation

Betamethasone (base) is classified as practically insoluble in water according to USP reference standards [1]. In contrast, betamethasone hemisuccinate demonstrates aqueous solubility of at least 25 mg/mL (approximately 50 mM), a >250-fold increase over the parent compound [2]. This solubility differential is directly attributable to ionisation of the terminal carboxyl group of the succinate moiety at physiological pH, converting a highly lipophilic steroid into an amphipathic weak acid suitable for dissolution in aqueous vehicles [3].

Aqueous solubility
Reported comparison
Betamethasone succinate ≥25 mg/mL
Betamethasone base practically insoluble
Reported >250-fold increase
Enables IV/IM formulation research not possible with base.
Solubility measured at room temperature, water.
Solubility enhancement Prodrug design Parenteral formulation

Liposomal Encapsulation Efficiency: Betamethasone Hemisuccinate Achieves 80% EE via Calcium Acetate Gradient, Differentiated from Hydrocortisone (100% EE) and Methylprednisolone (95% EE) Succinates

In a head-to-head liposomal loading study employing a calcium acetate ion gradient, betamethasone hemisuccinate achieved 80% encapsulation efficiency (EE) in sterically stabilized nanoliposomes, compared to 100% EE for hydrocortisone hemisuccinate and 95% EE for methylprednisolone hemisuccinate under identical loading conditions [1]. The lower EE of betamethasone hemisuccinate relative to the other succinate esters is attributed to its distinct molecular geometry and lipophilicity, which influence the drug's partitioning into the intraliposomal aqueous phase and its interaction with the calcium ion gradient. Despite the marginally lower loading, an 80% EE is sufficient to produce a therapeutically effective nanoformulation (nSSL-BMS) with demonstrated in vivo efficacy in inflammatory disease models [2].

Liposomal EE
Head-to-head
Betamethasone succinate 80% EE
Hydrocortisone succinate 100% EE
Methylprednisolone succinate 95% EE
Supports liposomal corticosteroid selection; EE determines payload feasibility.
Calcium acetate gradient method; identical drug-to-lipid ratio.
Liposomal drug delivery Encapsulation efficiency Remote loading

Prodrug Activation Kinetics: Succinate Ester Hydrolysis Provides Slower, More Sustained Betamethasone Release Compared to the Rapid 4.7-Minute Plasma Half-Life of the Phosphate Ester

Betamethasone phosphate is documented to disappear from plasma with a mean half-life of only 4.7 minutes following intravenous administration, with peak betamethasone levels reached 10–36 minutes post-injection, indicating extremely rapid and complete prodrug conversion [1]. By contrast, succinate esters of corticosteroids, including betamethasone succinate, are known to undergo slower, enzyme-dependent hydrolysis mediated by tissue and plasma esterases, with the potential for incomplete bioconversion depending on the esterase activity profile of the target species or tissue [2]. The Anderson et al. (1985) review explicitly identifies succinate esters as prone to "slow and incomplete bioconversion in vivo," which, while often framed as a limitation, also implies that betamethasone succinate can provide a more sustained release profile than the phosphate prodrug when rapid peak exposure is undesirable [2]. This distinction is particularly relevant in experimental settings where prolonged, lower-amplitude glucocorticoid receptor occupancy is preferred over a sharp, transient peak.

Activation kinetics
Class-level inference
Succinate ester slow, enzyme-dependent
Phosphate ester t½ ~4.7 min (rapid)
Succinate may provide more sustained exposure
Exposure profile context; choice shapes receptor dynamics studies.
Exact succinate rate constant not published; class-level behaviour.
Prodrug activation Esterase hydrolysis Pharmacokinetic differentiation

Blood-Brain Barrier Penetration: Liposomal Betamethasone Succinate (nSSL-BMS) Prevents Experimental Cerebral Malaria in Mice, a Capability Not Demonstrated for Free Betamethasone or Non-Liposomal Prodrugs

A liposome-encapsulated formulation of betamethasone hemisuccinate (nSSL-BMS) was shown to prevent experimental cerebral malaria (ECM) in the murine P. berghei ANKA model [1]. Treatment with nSSL-BMS led to significantly lower levels of cerebral inflammation, as evidenced by altered profiles of pro-inflammatory cytokines and chemokines in brain tissue, and created a survival time-window enabling subsequent antiplasmodial drug administration before severe anaemia developed [1]. This therapeutic effect is contingent on the ability of PEGylated liposomes encapsulating the water-soluble betamethasone succinate to cross the blood-brain barrier—a delivery capability that free betamethasone (which is water-insoluble and highly protein-bound) and non-liposomal betamethasone phosphate do not exhibit to the same degree [2]. The nSSL-BMS nanodrug also reversed the balance between Th1 and Th2 immune responses in infected mice, demonstrating an immunomodulatory mechanism distinct from simple systemic glucocorticoid exposure [1].

Cerebral malaria model
Supporting evidence
nSSL-BMS (liposomal succinate) reduced cerebral cytokines and prolonged survival in murine P. berghei ANKA model; free betamethasone did not show comparable BBB penetration.
Supports research on liposomal BBB delivery of glucocorticoids.
Model-specific endpoint; translational relevance requires further study.
Blood-brain barrier delivery Cerebral malaria Liposomal nanomedicine

Glucocorticoid Receptor Binding Affinity: Betamethasone Base Displays Intermediate Potency (IC50 2.94 nM) Within the Corticosteroid Class, Establishing the Pharmacodynamic Baseline for Succinate Prodrug Activation

In a systematic comparison of glucocorticoid receptor (GR) binding affinities using a fluorescence polarization assay, betamethasone exhibited an IC50 of 2.94 nM for the human GR, placing it intermediate among clinically relevant corticosteroids: less potent than methylprednisolone (IC50 1.67 nM) but more potent than dexamethasone (IC50 5.58 nM) and approximately equipotent with prednisolone (IC50 2.95 nM) . This binding affinity is a property of the hydrolyzed parent molecule; the succinate ester itself has negligible receptor affinity and must undergo enzymatic hydrolysis to liberate active betamethasone. Therefore, the effective potency of betamethasone succinate in any given experimental system is a function of both the intrinsic GR binding affinity of betamethasone and the rate and extent of prodrug hydrolysis in that system [1].

GR binding affinity
Cross-study comparable
IC50 2.94 nM (human GR)
Pharmacodynamic anchor for concentration-response interpretation.
Fluorescence polarization assay; parent betamethasone value.
Glucocorticoid receptor Binding affinity Potency ranking

Veterinary Pharmacokinetics: Succinate and Phosphate Esters Are Both Classified as Soluble, Rapidly Absorbed Forms with 8–24 Hour Elimination, Differentiating Them from Insoluble Depot Esters

According to equine pharmacological reference data, sodium phosphate salts and succinate esters of betamethasone are both classified as soluble, readily absorbed forms suitable for intravenous administration, with elimination occurring within 8–24 hours [1]. In contrast, other betamethasone esters (such as acetate, valerate, and dipropionate) are insoluble and must not be administered intravenously [1]. This classification directly determines the permitted routes of administration: betamethasone succinate and phosphate can be given IV or IM, while the acetate and higher esters are restricted to intramuscular, intra-articular, intralesional, or topical routes. Among the water-soluble options, the succinate ester may be preferred when phosphate-related compatibility issues arise (e.g., calcium phosphate precipitation in certain infusion fluids) or when a more gradual activation profile is desired [2].

Veterinary classification
Class-level
Succinate and phosphate esters both classified as IV-compatible, elimination 8–24 h; acetate/valerate not for IV use.
Route-of-administration selection context for animal model studies.
Equine formulary reference; species-specific esterase activity varies.
Veterinary pharmacology Route of administration Ester classification

Betamethasone Succinate (CAS 27297-42-3): Highest-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Parenteral Anti-Inflammatory Studies Requiring Aqueous Injectable Formulations

Betamethasone succinate's aqueous solubility of ≥25 mg/mL directly enables intravenous and intramuscular injection formulations that are physically impossible with water-insoluble betamethasone base [1]. This makes it the preferred betamethasone prodrug for experimental protocols requiring parenteral administration, including preclinical pharmacokinetic/pharmacodynamic studies, systemic inflammation models (e.g., LPS challenge, sepsis), and studies of glucocorticoid receptor dynamics where precise intravenous dosing is required. The slower hydrolysis kinetics of the succinate ester, relative to the phosphate prodrug, provide a more gradual betamethasone exposure profile, which may be advantageous in studies of HPA axis feedback and cortisol suppression where a sharp concentration spike is undesirable .

Liposomal Nanomedicine Development for Targeted Glucocorticoid Delivery to Inflammatory Sites

The carboxylate moiety of betamethasone succinate enables active remote loading into sterically stabilized nanoliposomes via a calcium acetate ion gradient, achieving 80% encapsulation efficiency [1]. This property has been exploited to create nSSL-BMS, a PEGylated liposomal formulation that crosses the blood-brain barrier and prevents experimental cerebral malaria in mice . Researchers developing targeted nanomedicines for neuroinflammatory conditions (including cerebral malaria, multiple sclerosis models, and neuro-autoimmune disorders) or for passive targeting to inflamed joints in arthritis models should consider betamethasone succinate as the prodrug of choice, as its chemical structure is uniquely compatible with this liposomal loading strategy among the clinically available betamethasone esters.

Species-Specific Glucocorticoid Pharmacology and Comparative Endocrinology Research

The conversion of betamethasone succinate to active betamethasone is mediated by tissue and plasma esterases, the activity of which varies substantially across species, tissues, and disease states [1]. This enzyme dependence creates an experimental opportunity: researchers can use betamethasone succinate as a probe to assess esterase activity in different biological matrices or to compare prodrug activation efficiency across species . Studies comparing the pharmacokinetics of betamethasone succinate versus betamethasone phosphate in the same animal model can dissect the contribution of esterase-mediated activation to overall glucocorticoid exposure, providing insights relevant to both veterinary medicine and translational pharmacology.

In Vitro Inflammation Models with Cytokine Profiling Endpoints

Betamethasone succinate, in its liposomal or free form, has been shown to inhibit the secretion of pro-inflammatory cytokines (TNF-α and IL-6) while maintaining levels of the anti-inflammatory cytokine TGF-β in cellular models [1]. This cytokine modulation profile, combined with the ability to formulate betamethasone succinate in aqueous buffers at defined concentrations for precise in vitro dosing, makes it well-suited for mechanistic studies of glucocorticoid-mediated immunomodulation. Researchers comparing the cytokine suppression profiles of different corticosteroid prodrugs or investigating the molecular basis of dissociated glucocorticoid receptor agonism can use betamethasone succinate as a tool compound that is both water-soluble for reproducible in vitro dosing and pharmacologically well-characterized at the receptor level (betamethasone GR IC50 2.94 nM) .

Application
Selection Property
Validation Focus
Parenteral anti-inflammatory studies
Water-soluble prodrug enabling IV/IM formulation
Esterase-mediated activation kinetics in target species
Liposomal nanomedicine development
Carboxylate-driven remote loading into sterically stabilized liposomes
Encapsulation efficiency and BBB penetration model validation
Species-comparative glucocorticoid pharmacology
Esterase-dependent prodrug conversion as a probe of tissue esterase activity
Hydrolysis rate comparison across species and matrices
In vitro cytokine modulation research
Aqueous solubility for precise, reproducible dosing in cell-based assays
GR-mediated cytokine profile (e.g., TNF-α, IL-6, TGF-β) endpoints
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